3-(3,4-Dimethyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
Overview
Description
3-(3,4-Dimethyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- Polyheterocyclic Ring Systems Synthesis : Utilized as a precursor for constructing new polyheterocyclic ring systems. Its interaction with various compounds led to the formation of diverse pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives with potential applications in medicinal chemistry (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
- Aryl Pyrazolo Pyridines Study : Provided insights into the structural properties of aryl pyrazolo pyridines, revealing preferences for certain tautomeric structures in solution and crystal forms, contributing to a deeper understanding of their chemical behavior (Quiroga et al., 1999).
Chemical Reactions and Derivatives Formation
- Formation of Oxadiazole Derivatives : Played a key role in the synthesis of novel oxadiazole heterocyclic compounds, which showed promise for hypertensive activity (Kumar & Mashelker, 2007).
- Novel Pyranopyrazoles Synthesis : Contributed to the synthesis and characterization of novel pyranopyrazoles. The study included theoretical studies, enhancing the understanding of their molecular properties (Al-Amiery et al., 2012).
Catalytic and Synthetic Applications
- One-Pot Synthesis : Enabled the one-pot synthesis of complex compounds such as 4-aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles, demonstrating its utility in efficient synthetic processes (Rahmati, 2010).
- Microwave-Irradiation Synthesis : Used in the synthesis of derivatives under microwave irradiation, highlighting its role in facilitating rapid and efficient chemical reactions (Romo et al., 2021).
Properties
IUPAC Name |
3-(3,4-dimethyl-6-oxo-2-propylpyrazolo[3,4-b]pyridin-7-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-4-6-17-10(3)13-9(2)8-11(18)16(14(13)15-17)7-5-12(19)20/h8H,4-7H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRNXAMFLGOAOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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